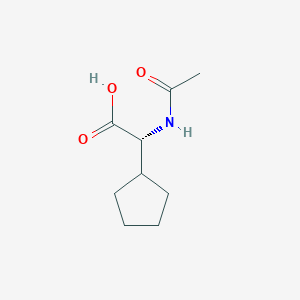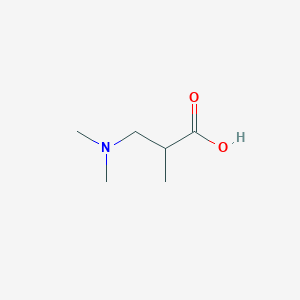
4,6-Dichloro-5-methylnicotinic acid
説明
4,6-Dichloro-5-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 . It is also known by other synonyms such as 4,6-dichloro-5-methyl-pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methyl group attached to it . The exact positions of these groups on the pyridine ring give the compound its unique properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.03 and a molecular formula of C7H5Cl2NO2 . Unfortunately, specific properties such as boiling point, melting point, and solubility were not found in the sources I accessed.科学的研究の応用
Coordination Compounds and Supramolecular Assembly
4,6-Dichloro-5-methylnicotinic acid is used in the synthesis and study of various coordination compounds. Aakeröy and Beatty (1999) explored the synthesis of different silver(I) coordination compounds with nicotinic acid ligands, highlighting the varied structures resulting from different degrees of protonation of the nicotinic acid ligands. This work illustrates the complexities in predicting hydrogen-bonded networks in transition-metal systems with carboxylic acid moieties (Aakeröy & Beatty, 1999).
Bifunctional Chelators in Radiolabelling
In the field of radiolabelling, analogs of 6-Hydrazinonicotinic acid (HYNIC), a bifunctional technetium-binding ligand, have been synthesized and evaluated. Meszaros et al. (2011) investigated new isomers of HYNIC, including 2-chloro-6-hydrazinonicotinic acid, and their coordination chemistry with technetium. This research is significant for understanding the chelation behavior of such compounds in radiolabelling applications (Meszaros, Dose, Biagini, & Blower, 2011).
Biotransformation and Microbial Hydroxylation
The biotransformation abilities of certain bacteria, such as Ralstonia/Burkholderia sp., have been studied for their capacity to hydroxylate nicotinic acid derivatives. Tinschert et al. (2000) demonstrated the microbial production of various hydroxylated heterocyclic carboxylic acids, including derivatives of 6-methylnicotinic acid, revealing the potential for microbial synthesis of complex organic compounds (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
Antiproliferative Activity and Pharmacophore Modeling
Abdel‐Aziz et al. (2012) explored the synthesis of novel 6-aryl-2-methylnicotinic acid hydrazides and their antiproliferative activity against leukemia cell lines. This study involved structure-activity relationship analysis and pharmacophore modeling, offering insights into the medicinal chemistry applications of nicotinic acid derivatives (Abdel‐Aziz, Aboul-Fadl, Al-Obaid, Ghazzali, Al‐Dhfyan, & Contini, 2012).
Complex Synthesis and Crystal Structure Analysis
Research by Luo, Mao, and Sun (2014) involved synthesizing complexes derived from 6-methylnicotinic acid and analyzing their crystal structures and Hirshfeld surfaces. This study provides valuable insights into the influence of different metals on the intermolecular interactions of 6-methylnicotinic acid (Luo, Mao, & Sun, 2014).
Electrocatalytic Synthesis
Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, highlighting the electrocatalytic effects of different electrodes, including silver, in the reduction process. This research is relevant for understanding the electrochemical pathways in the synthesis of nicotinic acid derivatives (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
作用機序
Mode of Action
The interaction of a compound with its targets can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
The impact of a compound on biochemical pathways can lead to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound .
Result of Action
The action of a compound at the molecular and cellular level can lead to changes in cellular function and potentially therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
特性
IUPAC Name |
4,6-dichloro-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-5(8)4(7(11)12)2-10-6(3)9/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSZOUNRMFQJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)
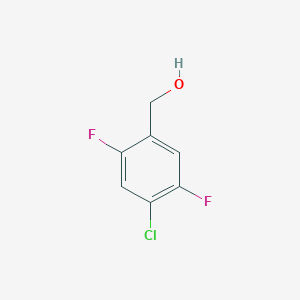
![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)
![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)

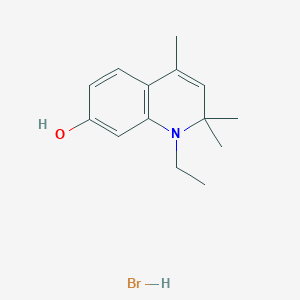
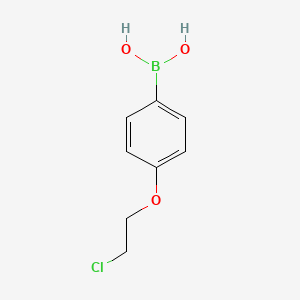
![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
